Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate
Overview
Description
“Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate”, also known as “Methyl 5-glyoxyloyl-salicylate” or “Benzoic acid, 2-hydroxy-5-(2-oxoacetyl)-, methyl ester”, is a chemical compound with the molecular formula C10H8O5 . It has a molecular weight of 208.1675 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: COC(=O)C1=CC(=CC=C1O)C(=O)C=O . It has no defined stereocenters and no E/Z centers .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 350.8±42.0 °C and a predicted density of 1.346±0.06 g/cm3 . Its pKa is predicted to be 6.12±0.20 .Scientific Research Applications
Insecticidal Properties
Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its analogs have been explored for their insecticidal properties. Studies have found that certain analogs of methyl benzoate, such as butyl benzoate and methyl 3-methoxybenzoate, exhibit higher toxicity towards adult Aedes aegypti mosquitoes compared to the parent compound, indicating potential applications in pest control (Larson et al., 2021).
Learning and Behavior in Animals
The odor of methyl anthranilate, a compound related to this compound, has been used in studies to understand avian learning processes. It has been found to influence passive-avoidance learning in domestic chicks, indicating that such compounds can serve as discriminative stimuli in animal learning experiments (Marples & Roper, 1997).
Therapeutic Potential
Research has also delved into the therapeutic potential of compounds structurally related to this compound. For instance, BRL 26830, a β-adrenoceptor receptor agonist with a structure reminiscent of methyl benzoate, has shown promising antihyperglycemic and thermogenic properties in diabetic mice, suggesting potential applications in the treatment of diabetes and obesity-related disorders (Carroll et al., 1985).
Antidepressant and Neuroprotective Effects
Potassium 2-(1-hydroxypentyl)-benzoate (PHPB), a novel drug candidate for stroke, has shown antidepressant-like effects in rodent models of depression. This indicates that compounds structurally related to this compound might have potential applications in neurology, particularly in treating depression and neurodegenerative diseases (Ma et al., 2018).
Anti-inflammatory and Antinociceptive Activities
Chromone constituents isolated from Vitex negundo, structurally related to this compound, have demonstrated significant anti-inflammatory and antinociceptive activities in vivo. This suggests that derivatives of this compound could be explored for their potential in pain and inflammation management (Khan et al., 2017).
Properties
IUPAC Name |
methyl 2-hydroxy-5-oxaldehydoylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHCFBMCCBBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865509 | |
Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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